molecular formula C27H19F3N4O4S B1149887 AM-0466

AM-0466

Cat. No.: B1149887
M. Wt: 552.5282
InChI Key: RUFNTHMLMHZGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM-0466 is a potent and selective NaV1.7 Inhibitor (Nav 1.7 IC50 = 21 nM;  Nav 1.5 IC50 =>30.0 uM. PXR = 22% @10 uM;  CYP 2C9 IC50 = 4.6 uM;  CYP3A4 TDI IC50 =>50.0 uM.). this compound Affords Robust in Vivo Activity. This compound demonstrated robust pharmacodynamic activity in a NaV1.7-dependent model of histamine-induced pruritus (itch) and additionally in a capsaicin-induced nociception model of pain without any confounding effect in open-field activity.

Scientific Research Applications

1. Application in Research-Based Teaching

An Applicational Model for Research-Based Teaching (AMRBT) using Scientific Photograph Observatory (SPO) as a tool in science classes, particularly Chemistry, was investigated. This model aims to enhance students' scientific worldview, promote active learning, and improve cognitive understanding of research problems. The study revealed the potential of AMRBT in engaging students more actively in their learning process (Cleophas & Cunha, 2020).

2. Advancements in Biomedical Accelerator Mass Spectrometry

Accelerator mass spectrometry (AMS) has evolved as a critical tool in biomedical research, especially in the study of toxicology and cancer research. AMS has enabled the analysis of biological samples containing enriched 14C, leading to significant advancements in drug metabolism studies and clinical diagnosis. This technique provides a sensitive and efficient method for studying the metabolism of xenobiotics in animals and humans, as well as the metabolism of endogenous molecules such as vitamins (Lappin & Garner, 2004).

3. Additive Manufacturing in Electrochemical Research

Additive Manufacturing (AM) is increasingly relevant in scientific research, particularly in the field of electrochemistry. AM enables the creation of complex features with rapid prototyping, low wastage, and reduced costs. This technology has been pivotal in developing working electrodes and electrochemical cells, allowing for bespoke designs tailored to experimental needs. The utilization of AM in producing electrochemical cells and electrodes has significantly benefited various areas of electrochemical research (Whittingham et al., 2021).

Properties

Molecular Formula

C27H19F3N4O4S

Molecular Weight

552.5282

InChI

InChI=1S/C27H19F3N4O4S/c1-38-24-16-17(20-5-2-3-6-21(20)27(28,29)30)7-10-23(24)34-22-11-9-19(15-18(22)8-12-25(34)35)39(36,37)33-26-31-13-4-14-32-26/h2-16H,1H3,(H,31,32,33)

InChI Key

RUFNTHMLMHZGFI-UHFFFAOYSA-N

SMILES

O=S(NC1=NC=CC=N1)(C2=CC=C(N(C3=CC=C(C4=CC=CC=C4C(F)(F)F)C=C3OC)C(C=C5)=O)C5=C2)=O

Appearance

Solid powder

Synonyms

AM-0466;  AM 0466;  AM0466.; 1-(3-methoxy-2/'-(trifluoromethyl)-[1,1/'-biphenyl]-4-yl)-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-6-sulfonamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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